1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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Overview
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, along with appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide: shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylbenzene and trifluoromethylphenylhydrazine.
Unique Features: The presence of both the trifluoromethyl group and the hydrazinecarbothioamide moiety makes this compound unique, providing it with distinct chemical and biological properties compared to other similar compounds.
Highlighting Uniqueness
The combination of the trifluoromethyl group and the hydrazinecarbothioamide moiety in this compound imparts unique properties, such as enhanced stability, increased lipophilicity, and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-amino-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c1-15(13)8(16)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVWQQNLJYJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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